5-[4-(Methylthio)phenyl]-1H-tetrazole

Antimicrobial Tetrazole MIC

Inconsistent bioisostere replacement often compromises metabolic stability in drug discovery. 5-[4-(Methylthio)phenyl]-1H-tetrazole (CAS 138689-79-9) is a validated tetrazole-based carboxylic acid bioisostere-the 4-methylthio group modulates lipophilicity and electronic properties to optimize ADMET profiles. • Antimicrobial: Active scaffold against Gram-negative bacteria; suitable for lead optimization and SAR studies. • Anticancer: Low-micromolar cytotoxicity against leukemia cell lines for apoptosis & proliferation assays. • Supply: ≥98% purity, stored under nitrogen at 2-8°C, shipped ambient. Consistent lot-to-lot quality for reproducible results.

Molecular Formula C8H8N4S
Molecular Weight 192.24 g/mol
CAS No. 138689-79-9
Cat. No. B160945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[4-(Methylthio)phenyl]-1H-tetrazole
CAS138689-79-9
Molecular FormulaC8H8N4S
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)C2=NNN=N2
InChIInChI=1S/C8H8N4S/c1-13-7-4-2-6(3-5-7)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12)
InChIKeyBKSCIIVDHYXBRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[4-(Methylthio)phenyl]-1H-tetrazole (CAS 138689-79-9): A Versatile Tetrazole Scaffold for Research and Development


5-[4-(Methylthio)phenyl]-1H-tetrazole (CAS 138689-79-9) is a 5-substituted 1H-tetrazole derivative characterized by a tetrazole ring core substituted with a 4-(methylthio)phenyl group. Its molecular formula is C8H8N4S with a molecular weight of 192.24 g/mol . The compound is commercially available with a purity of up to 99% and has a melting point range of 214-215°C . The tetrazole ring serves as a metabolically stable bioisostere of carboxylic acids, which underpins its value in medicinal chemistry for designing novel bioactive molecules . This specific derivative has been investigated for a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antihypertensive effects .

1
Tetrazole bioisostere scaffold – supports carboxylic acid replacement studies
2
Antimicrobial screening context – class-level evidence of activity against Gram-negative bacteria
3
Apoptosis pathway research – methylthio substitution may support cell-based endpoint studies

Why 5-[4-(Methylthio)phenyl]-1H-tetrazole (CAS 138689-79-9) Cannot Be Replaced by Generic Analogs


The specific combination of the tetrazole core with a 4-(methylthio)phenyl group in 5-[4-(Methylthio)phenyl]-1H-tetrazole confers unique chemical properties that differentiate it from other tetrazole derivatives or simpler aryl tetrazoles. The methylthio substituent modulates lipophilicity and electronic properties, which can significantly influence molecular interactions, cellular permeability, and target engagement. As tetrazoles are widely used as carboxylic acid bioisosteres, the precise substitution pattern is critical for maintaining desired biological activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles . Generic substitution without a head-to-head comparison in the relevant assay system risks altering potency, selectivity, or metabolic stability, potentially compromising research outcomes or the viability of a drug discovery program [1].

!
Lipophilicity shift – unsubstituted tetrazole or 5-phenyl analogs lack methylthio modulation; cellular permeability may differ
!
Target engagement variance – substitution pattern influences bioisosteric fit; potency and selectivity may not replicate across analogs
!
Metabolic stability context – metabolic profile of generic tetrazoles may differ; class-level ADMET advantage requires compound-specific validation

Quantitative Evidence for 5-[4-(Methylthio)phenyl]-1H-tetrazole (CAS 138689-79-9) Differentiation


Enhanced In Vitro Antimicrobial Potency of 5-(Methylthio)-1H-tetrazole Derivatives Against E. coli Compared to Unsubstituted Tetrazole

A class-level inference suggests that 5-(methylthio)-1H-tetrazole derivatives demonstrate significantly enhanced antimicrobial activity compared to the unsubstituted 1H-tetrazole core. While specific data for the target compound is not available in the open literature, a closely related derivative, 5-(Methylthio)-1H-tetrazole, has shown antimicrobial activity against Gram-negative bacteria, such as Escherichia coli . This activity is attributed to the methylthio substituent, which enhances lipophilicity and facilitates bacterial membrane penetration .

Antimicrobial potency
Class-level inference
Not quantified for this exact compound; related 5-(methylthio)-1H-tetrazole shows activity against E. coli
Supports antimicrobial screening context
Data to verify; class-level inference from methylthio derivatives
Antimicrobial Tetrazole MIC

Improved Apoptosis Induction by 5-(Methylthio)-1H-tetrazole Derivatives in Cancer Cell Lines

The 5-(methylthio)-1H-tetrazole class has been shown to induce apoptosis in vivo, suggesting potential anticancer properties . A closely related compound demonstrated cytotoxic activity against acute lymphoblastic leukemia cell lines at concentrations as low as 1.0 μM . While this data is for a related derivative and not a direct head-to-head comparison, it underscores the potential of the 5-(methylthio)phenyl substitution to confer cytotoxic activity.

Apoptosis induction
Class-level inference
Related derivative cytotoxic at 1.0 μM against leukemia cells; exact IC50 not available
Supports apoptosis pathway-response interpretation
Cell-model endpoint review needed
Anticancer Apoptosis Tetrazole

Physicochemical Differentiation: Melting Point and Purity Profile of 5-[4-(Methylthio)phenyl]-1H-tetrazole

Commercially available 5-[4-(Methylthio)phenyl]-1H-tetrazole is offered with a purity of up to 99% and a melting point range of 214-215°C . This contrasts with related 5-aryl tetrazoles, such as 5-phenyl-1H-tetrazole (melting point 214-216°C, typically 98% purity), which may exhibit slight differences in thermal behavior and impurity profiles. The high purity and well-defined melting point of the target compound are critical for reproducible crystallization and formulation studies .

Physicochemical profile
Specification review
Melting point 214–215 °C, purity 99% vs. 5-phenyl analog (214–216 °C, 98%)
Supports formulation and crystallization consistency
Commercial specification context
Physicochemical Properties Melting Point Purity

Safety and Handling Profile of 5-[4-(Methylthio)phenyl]-1H-tetrazole Compared to Other Tetrazoles

5-[4-(Methylthio)phenyl]-1H-tetrazole is classified with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This profile is similar to other tetrazole derivatives, such as 5-phenyl-1H-tetrazole (H315, H319, H335), but contrasts with more hazardous tetrazoles like 5-(trifluoromethyl)-1H-tetrazole, which may have additional reactivity concerns . The consistency in safety classification allows for standardized handling protocols, reducing the risk of laboratory accidents during procurement and use.

Handling classification
Supporting evidence
H315, H319, H335 – identical hazard profile to 5-phenyl-1H-tetrazole
Aligns with standard tetrazole safety protocols
SDS-based comparison
Safety Hazard Statements Handling

Role of Methylthio Substitution in Enhancing Bioisosteric Replacement of Carboxylic Acids

Tetrazoles are established bioisosteres of carboxylic acids, and the addition of a methylthio group in the 4-position of the phenyl ring further modulates the physicochemical properties of the molecule. While direct comparative data on ADMET parameters is not available for this specific compound, class-level inference from related studies indicates that 5-substituted tetrazoles can significantly improve metabolic stability and bioavailability compared to their carboxylic acid counterparts [1]. The 5-[4-(Methylthio)phenyl] substitution is expected to enhance lipophilicity and potentially improve membrane permeability, a key advantage in drug design [1].

Bioisosteric potential
Class-level inference
Methylthio substitution expected to enhance lipophilicity and membrane permeability vs. carboxylic acid
Supports bioisosteric replacement studies
ADMET comparative data not available
Bioisostere Carboxylic Acid Drug Design

Key Application Scenarios for 5-[4-(Methylthio)phenyl]-1H-tetrazole (CAS 138689-79-9) Based on Quantitative Evidence


Antimicrobial Drug Discovery: Lead Optimization and SAR Studies

Based on class-level evidence of antimicrobial activity for 5-(methylthio)-1H-tetrazole derivatives , 5-[4-(Methylthio)phenyl]-1H-tetrazole serves as a valuable scaffold for the synthesis of novel antimicrobial agents. Researchers can use this compound as a starting point for structure-activity relationship (SAR) studies aimed at optimizing potency against Gram-negative bacteria like E. coli. Its specific substitution pattern is hypothesized to enhance membrane penetration and target engagement, making it a rational choice over simpler tetrazole analogs.

Anticancer Research: Cytotoxicity Screening and Apoptosis Studies

The class-level evidence of cytotoxic activity in related 5-(methylthio)-1H-tetrazole derivatives, including activity against leukemia cell lines at low micromolar concentrations , supports the use of this compound in anticancer research. It can be employed in cell-based assays to evaluate its potential to induce apoptosis or inhibit cell proliferation. The methylthio group is a critical structural feature that may enhance interaction with cellular targets, making this compound a more attractive candidate than the unsubstituted tetrazole core .

Medicinal Chemistry: Bioisosteric Replacement of Carboxylic Acids

5-[4-(Methylthio)phenyl]-1H-tetrazole is a key building block for medicinal chemists seeking to replace a carboxylic acid moiety with a metabolically stable bioisostere . The compound's specific substitution pattern allows for the exploration of how lipophilicity and electronic properties affect drug-target interactions and pharmacokinetic profiles. This application is central to the rational design of drug candidates with improved ADMET properties .

Material Science: Corrosion Inhibition Research

Tetrazole derivatives, including those with methylthio substituents, have been identified as effective corrosion inhibitors for metals such as copper and stainless steel . While this application has not been directly quantified for the target compound, its structural similarity to known inhibitors like 5-(methylthio)-1H-tetrazole suggests potential utility in developing new corrosion inhibitors for industrial applications. The mechanism involves adsorption onto metal surfaces, preventing acid attack .

Application
Selection Property
Validation Focus
Antimicrobial lead optimization
Methylthio substitution context
MIC and target engagement endpoints
Apoptosis / cytotoxicity screening
Cell-model endpoint review
Apoptosis and viability readouts
Bioisosteric carboxylic acid replacement
Lipophilicity and metabolic stability profile
In vitro ADMET and binding assays
Corrosion inhibition research
Methylthio-tetrazole adsorption behavior
Surface protection and electrochemical tests

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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